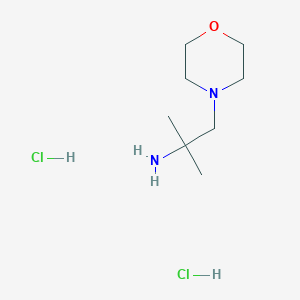
2,2-Difluoro-2-(4-fluorophenyl)ethyl trifluoromethanesulfonate
Overview
Description
2,2-Difluoro-2-(4-fluorophenyl)ethyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 1886989-83-8 . It has a molecular weight of 308.2 and is typically stored at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H6F6O3S/c10-7-3-1-6(2-4-7)8(11,12)5-18-19(16,17)9(13,14)15/h1-4H,5H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 308.2 .Scientific Research Applications
Fluorination Reagents Development
The compound has been studied in the context of developing new fluorination reagents. Umemoto's research explored the evolution of various reagents including FITS reagents, which are significant in advancing fluorine chemistry. This includes applications in electronic materials (Umemoto, 2014).
Organic Synthesis
In organic synthesis, the compound is involved in radical reactions with vinyl ethers, as demonstrated by Kondratov et al. This methodology has been pivotal in synthesizing compounds like 3,3-Difluoro-GABA, contributing to the series of isomeric difluoro GABAs (Kondratov et al., 2015).
Lithium Battery Materials
Kobayashi and colleagues showed the use of this compound in direct fluorination technology, particularly for materials used in lithium batteries. Their work has implications for enhancing battery performance and efficiency (Kobayashi et al., 2003).
Proton Exchange Membranes
Kim et al. reported on fluorinated sulfonated poly(arylene ether)s with semi-crystalline structures. These are explored for their potential in creating highly conducting and stable proton exchange membranes, which are crucial in energy applications (Kim, Park, & Lee, 2020).
Ionic Liquids
Gouveia and colleagues discussed ionic liquids with anions based on fluorosulfonyl derivatives. This research offers insights into the properties of these ionic liquids, which are essential in various chemical processes (Gouveia et al., 2017).
Fluorination and Functional Materials
Zhang et al. highlighted the use of tetrafluoroethane β-sultone (TFES) derivatives, including this compound, as difluoromethylation and trifluoromethylation reagents. This has broad implications in drug design and novel functional materials (Zhang et al., 2014).
Safety and Hazards
This compound is associated with several hazard statements including H301, H311, H314, H331, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P330, P361, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
[2,2-difluoro-2-(4-fluorophenyl)ethyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O3S/c10-7-3-1-6(2-4-7)8(11,12)5-18-19(16,17)9(13,14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSLDFZGNNHORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(COS(=O)(=O)C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886989-83-8 | |
| Record name | 2,2-difluoro-2-(4-fluorophenyl)ethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475005.png)





